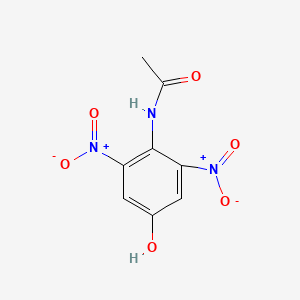
N-(4-hydroxy-2,6-dinitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-2,6-dinitrophenyl)acetamide is an organic compound with the molecular formula C8H7N3O6 It is characterized by the presence of a phenyl ring substituted with hydroxy, nitro, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-hydroxy-2,6-dinitrophenyl)acetamide can be synthesized through the nitration of N-(4-hydroxyphenyl)acetamide. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(4-hydroxy-2,6-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2,6-dinitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-nitrophenyl)acetamide
- N-(4-hydroxy-3-nitrophenyl)acetamide
- N-(2-hydroxy-4-methoxyphenyl)acetamide
Uniqueness
N-(4-hydroxy-2,6-dinitrophenyl)acetamide is unique due to the presence of two nitro groups at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substitution patterns or fewer nitro groups.
Properties
CAS No. |
7403-13-6 |
|---|---|
Molecular Formula |
C8H7N3O6 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
N-(4-hydroxy-2,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-8-6(10(14)15)2-5(13)3-7(8)11(16)17/h2-3,13H,1H3,(H,9,12) |
InChI Key |
QPZXYNRAZUXIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


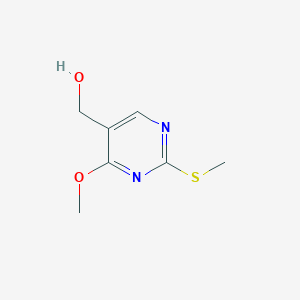

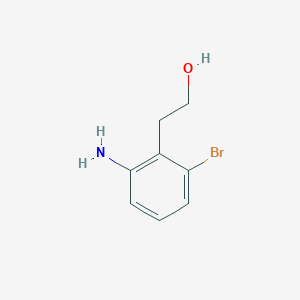
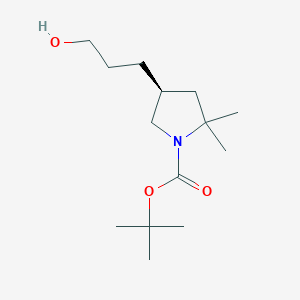
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)
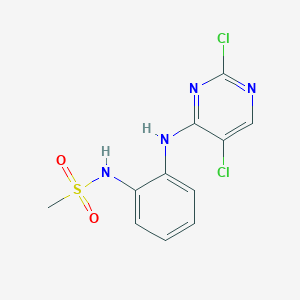
![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
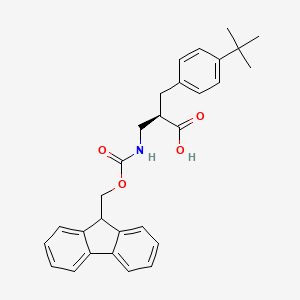
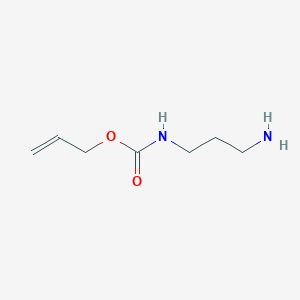

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
![[4-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B13985548.png)
